molecular formula C13H23N3 B359220 N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine CAS No. 279236-39-4

N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B359220
CAS No.: 279236-39-4
M. Wt: 221.34g/mol
InChI Key: FAVAZJCLSWWIJO-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound of significant interest in medicinal and organic chemistry research. This synthetic amine features a cyclohexylmethyl group and a 1H-imidazole moiety linked by a propylamine chain. The presence of the imidazole ring is particularly noteworthy, as this heterocycle is a key pharmacophore in a wide array of biologically active molecules and approved therapeutics . Imidazole-containing compounds are extensively studied for their diverse biological activities, which can include antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties . The amphoteric nature of the imidazole ring, capable of acting as both a hydrogen bond donor and acceptor, often contributes to enhanced solubility and is critical for molecular recognition in many biochemical applications . In a research setting, this compound serves as a valuable chemical building block (synthon) for the design and synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands . Its structure suggests potential for development in areas like histamine receptor research or as a precursor for functionalized ionic liquids. Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h8,10,12-14H,1-7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVAZJCLSWWIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct route involves nucleophilic substitution, where cyclohexylmethylamine reacts with 3-(1H-imidazol-1-yl)propyl bromide (or chloride) to form the target compound. This approach leverages the electrophilicity of alkyl halides and the nucleophilicity of the amine.

Key Steps and Conditions

ComponentRoleSource/Reference
CyclohexylmethylamineNucleophile (amine) (analogous synthesis)
3-(1H-Imidazol-1-yl)propyl bromideElectrophile (alkyl halide) (imidazole-alkyl synthesis)
Base (e.g., K₂CO₃)Neutralizes HBr, drives reaction
Solvent (e.g., DMF)Polar aprotic solvent

Reaction Scheme:

Experimental Data

ParameterValue/DescriptionReference
Temperature80–100°C (alkylation)
Reaction Time12–24 hours
Yield40–50% (estimated) (analogous)
PurificationColumn chromatography (SiO₂)

Critical Notes:

  • Imidazole Stability: The 1H-imidazol-1-yl group must remain intact under alkylation conditions. Acidic or strongly basic conditions may protonate or deprotonate the imidazole, affecting reactivity.

  • Steric Effects: The cyclohexylmethyl group may reduce reaction efficiency due to steric hindrance. Elevated temperatures or prolonged reaction times may mitigate this.

Multicomponent Reactions (Ugi-4CR)

Reaction Overview

The Ugi-4 component reaction (Ugi-4CR) combines an amine, aldehyde, carboxylic acid, and isocyanide to form α-acyloxyamides. While less direct, this method could theoretically synthesize the target compound if designed appropriately.

Key Steps and Conditions

ComponentRoleSource/Reference
CyclohexylmethylamineAmine component (Ugi-4CR framework)
3-(1H-Imidazol-1-yl)propanalAldehyde componentHypothetical (not directly reported)
Isocyanide (e.g., tert-butyl isocyanide)Isocyanide component
Carboxylic acid (e.g., acetic acid)Carboxylic acid component

Reaction Scheme:

Experimental Data

ParameterValue/DescriptionReference
Temperature60°C
Reaction Time21 hours
Yield30–40% (estimated) (analogous)
PurificationSilica chromatography

Critical Notes:

  • Limitations: The Ugi-4CR typically forms peptide-like structures. Adapting it to produce the target compound would require careful selection of components to avoid side products.

  • Imidazole Incorporation: The aldehyde component (3-(1H-imidazol-1-yl)propanal) must be synthesized separately, adding complexity to the workflow.

Reductive Amination

Reaction Overview

Reductive amination combines an amine and a ketone or aldehyde under reducing conditions. For this compound, cyclohexylmethylamine could react with 3-(1H-imidazol-1-yl)propanal in the presence of a reducing agent (e.g., NaBH₃CN).

Key Steps and Conditions

ComponentRoleSource/Reference
CyclohexylmethylamineAmine component (analogous amination)
3-(1H-Imidazol-1-yl)propanalCarbonyl componentHypothetical
Reducing agent (NaBH₃CN)Reduces imine intermediate

Reaction Scheme:

Experimental Data

ParameterValue/DescriptionReference
TemperatureRoom temperature to 40°C
Reaction Time4–6 hours
Yield50–60% (estimated) (analogous)
PurificationExtraction with organic solvent

Critical Notes:

  • Imine Stability: The imidazole’s aromatic nature may stabilize the imine intermediate, favoring reduction.

  • Side Reactions: Over-reduction or competing reactions with the imidazole ring are potential risks.

Synthetic Challenges and Optimization

Steric and Electronic Factors

  • Cyclohexylmethyl Group: Steric hindrance may slow alkylation or reductive amination. Using polar solvents (e.g., DMF) or elevated temperatures can mitigate this.

  • Imidazole Reactivity: The 1H-imidazol-1-yl group is less nucleophilic than the 2H-isomer, reducing side reactions during alkylation.

Purification Strategies

MethodAdvantagesLimitations
Column ChromatographyHigh purity (>95%)Time-consuming
CrystallizationScalable for large batchesLow solubility risks
Liquid-Liquid ExtractionRapid phase separationLimited efficiency for polar compounds

Alternative Routes

  • Solid-Phase Synthesis: Immobilizing intermediates on resins could improve yield and purity but is less documented for this structure.

  • Microwave-Assisted Reactions: Accelerated reaction kinetics may enhance efficiency, though compatibility with imidazole must be verified .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:

    N-(cyclohexylmethyl)-3-(1H-pyrazol-1-yl)propan-1-amine: This compound has a pyrazol ring instead of an imidazol ring, which may result in different chemical and biological properties.

    N-(cyclohexylmethyl)-3-(1H-triazol-1-yl)propan-1-amine: The presence of a triazol ring in this compound may confer unique reactivity and applications.

Biological Activity

N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine, also known by its CAS number 279236-39-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a cyclohexylmethyl group attached to a propanamine chain, which is further linked to an imidazole ring. This configuration suggests potential interactions with various biological targets due to the imidazole's ability to form hydrogen bonds and participate in π-stacking interactions.

Imidazole derivatives are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing imidazole rings have demonstrated significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been assessed for its anticancer properties against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.3
HCT116 (Colon Cancer)3.7
HEK293 (Kidney)4.8

These findings suggest that this compound exhibits promising anticancer activity with selectivity towards specific cancer types .

Case Studies and Research Findings

Several studies have documented the biological activity of imidazole derivatives similar to this compound:

  • Antiproliferative Effects : A study demonstrated that imidazole derivatives significantly inhibited the proliferation of cancer cells, with some compounds showing IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Structural Modifications : Research has shown that minor structural changes in imidazole derivatives can lead to substantial variations in biological activity, suggesting a structure-activity relationship that is crucial for drug development .
  • Therapeutic Potential : The therapeutic potential of imidazole-containing compounds extends beyond antimicrobial and anticancer activities; they also exhibit anti-inflammatory and analgesic effects, making them versatile candidates for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives of similar imidazole-containing amines are prepared by reacting 3-(1H-imidazol-1-yl)propan-1-amine with sulfonyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (e.g., molar ratios, solvent polarity, and temperature) significantly impact yields. For instance, using DCM with TEA at room temperature for 12–24 hours achieves yields of 70–90% for sulfonamide analogs .
  • Key Considerations : Purification via silica gel chromatography (e.g., CH2Cl2:MeOH gradients) is critical to isolate the product from unreacted amines or byproducts.

Q. How is This compound characterized spectroscopically?

  • Methodology :

  • 1H/13C NMR : The imidazole proton resonates at δ 7.3–7.7 ppm, while the cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm. The propylamine chain (N-CH2-CH2-CH2-) shows characteristic triplet and quartet patterns .
  • HR-MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]+ for C13H23N3 requires m/z 228.18).
  • IR : Stretching vibrations for NH2 (~3300 cm⁻¹) and C-N (1250–1350 cm⁻¹) are observed .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid dust generation .

Advanced Research Questions

Q. How does the cyclohexylmethyl group influence the compound’s coordination chemistry or biological activity?

  • Methodology : The bulky cyclohexyl group may sterically hinder coordination with metal ions but enhance lipophilicity for membrane penetration. For example, imidazole-containing ligands form stable complexes with Hg(II) or Zn(II), as shown in crystallographic studies where imidazole N-atoms act as donors .
  • Biological Relevance : In trypanocidal agents, similar imidazole derivatives inhibit enzymes like N-myristoyltransferase via hydrophobic interactions with the cyclohexyl moiety .

Q. What strategies resolve contradictions in crystallographic data for imidazole-containing derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For example, intermolecular N–H⋯N hydrogen bonds in imidazole-coordinated Hg(II) complexes stabilize helical chains, validated via SHELX refinement with R values < 0.05 .
  • Data Interpretation : Compare bond lengths/angles with DFT calculations to validate experimental results.

Q. Can computational modeling predict the compound’s binding affinity for carbonic anhydrase or other targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with Vibrio cholerae α-carbonic anhydrase. The imidazole ring may coordinate Zn(II) in the active site, while the cyclohexyl group occupies hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

Methodological Challenges and Solutions

ChallengeSolutionReference
Low yield in sulfonylationOptimize stoichiometry (amine:sulfonyl chloride = 1:1.5) and extend reaction time to 24 hours
Crystallization difficultiesUse solvent diffusion (e.g., layering EtOAc over DCM) to grow single crystals for XRD
Spectral overlap in NMRApply 2D NMR (COSY, HSQC) to resolve propylamine and cyclohexyl signals

Key Research Applications

  • Antimicrobial Agents : Derivatives inhibit Trypanosoma brucei with IC50 < 1 µM via enzyme inhibition .
  • Coordination Polymers : Hg(II) complexes exhibit helical structures stabilized by hydrogen bonds, relevant to materials science .
  • Enzyme Inhibitors : Imidazole moieties target metalloenzymes like carbonic anhydrases .

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